molecular formula C22H16N4OS B12264627 2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

Cat. No.: B12264627
M. Wt: 384.5 g/mol
InChI Key: IJFXZARZCXBHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine moiety with a 1,3-oxazole ring, connected via a sulfanyl linkage to a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole is unique due to its combination of the imidazo[1,2-a]pyrimidine and oxazole rings, connected via a sulfanyl linkage to a diphenyl group.

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C22H16N4OS/c1-3-8-16(9-4-1)19-20(17-10-5-2-6-11-17)27-22(25-19)28-15-18-14-26-13-7-12-23-21(26)24-18/h1-14H,15H2

InChI Key

IJFXZARZCXBHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=CN4C=CC=NC4=N3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.